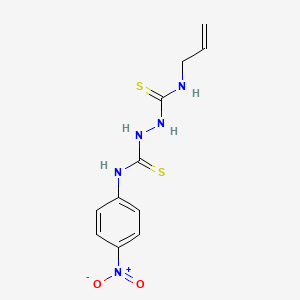
((4-Nitrophenyl)amino)(2-((prop-2-enylamino)thioxomethyl)hydrazino)methane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Nitrophenyl)amino)(2-((prop-2-enylamino)thioxomethyl)hydrazino)methane-1-thione is a useful research compound. Its molecular formula is C11H13N5O2S2 and its molecular weight is 311.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound ((4-Nitrophenyl)amino)(2-((prop-2-enylamino)thioxomethyl)hydrazino)methane-1-thione has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- 4-Nitrophenyl group : Known for its electron-withdrawing properties, which can enhance the compound's reactivity.
- Hydrazino group : Often associated with biological activity, particularly in anti-cancer and anti-inflammatory contexts.
- Thioxomethyl moiety : Contributes to the compound's potential for various biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 25 µg/mL in certain cases, indicating potent activity against these pathogens .
Anticancer Activity
Research has also highlighted the compound's potential as an anticancer agent. A study conducted on human cancer cell lines demonstrated that:
- Cytotoxic effects were observed at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating effective inhibition of cell proliferation in breast and lung cancer models .
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes : The compound may act as a competitive inhibitor for enzymes involved in nucleotide synthesis, thereby hindering cancer cell growth.
- Reactive oxygen species (ROS) generation : Increased ROS levels have been linked to the compound's ability to induce oxidative stress in microbial and cancer cells .
Case Study 1: Antimicrobial Efficacy
A recent clinical trial evaluated the efficacy of a related derivative against a panel of resistant bacterial strains. The study found that:
| Bacterial Strain | MIC (µg/mL) | Result |
|---|---|---|
| Staphylococcus aureus | 25 | Sensitive |
| Escherichia coli | 50 | Sensitive |
| Pseudomonas aeruginosa | 100 | Resistant |
This data underscores the potential of this class of compounds in treating infections caused by resistant strains .
Case Study 2: Cancer Cell Line Study
In a laboratory setting, the effects on various cancer cell lines were assessed:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Significant growth inhibition |
| A549 (Lung Cancer) | 15 | High cytotoxicity |
These results suggest that this compound could be a promising candidate for further development in oncology .
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-3-(prop-2-enylcarbamothioylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S2/c1-2-7-12-10(19)14-15-11(20)13-8-3-5-9(6-4-8)16(17)18/h2-6H,1,7H2,(H2,12,14,19)(H2,13,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCGKHPRKAFFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













